molecular formula C27H23N3O3S B2910858 N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide CAS No. 392321-54-9

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide

Cat. No.: B2910858
CAS No.: 392321-54-9
M. Wt: 469.56
InChI Key: FINTZKDLZHEVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[2-(Benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is a structurally complex small molecule featuring a pyrimidine core substituted with a benzylsulfanyl group at position 2 and a methyl group at position 4. The pyrimidine ring is connected via an ethoxy bridge to a phenylethyl backbone, which is further functionalized with a benzamide group.

Properties

IUPAC Name

N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-19-17-23(29-27(28-19)34-18-20-11-5-2-6-12-20)33-26(24(31)21-13-7-3-8-14-21)30-25(32)22-15-9-4-10-16-22/h2-17,26H,18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINTZKDLZHEVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of 2-(benzylsulfanyl)-6-methylpyrimidine: This can be achieved by reacting 2-chloro-6-methylpyrimidine with benzyl mercaptan in the presence of a base such as potassium carbonate.

    Synthesis of the oxo-phenylethyl intermediate: This step involves the reaction of 2-oxo-2-phenylethyl bromide with the previously formed 2-(benzylsulfanyl)-6-methylpyrimidine in the presence of a suitable base.

    Formation of the final compound: The final step involves the reaction of the oxo-phenylethyl intermediate with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the pyrimidine ring can bind to nucleotide-binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Biological Activity

N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide
  • Molecular Formula: C27H23N3O3S
  • Molecular Weight: 469.56 g/mol
  • CAS Number: 392321-54-9

The compound contains a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzylsulfanyl group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that modifications on the benzamide scaffold can lead to enhanced activity against various pathogens. For instance, derivatives with specific substitutions showed improved efficacy against fungal strains like Sclerotinia sclerotiorum and Alternaria solani .

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundInhibition Rate (%)Target Pathogen
13p86.1Sclerotinia sclerotiorum
13f77.8Sclerotinia sclerotiorum
13a75.0Alternaria solani

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on related benzamide derivatives has shown that certain modifications can lead to selective cytotoxicity in cancer cell lines while sparing normal cells. For example, compounds with similar scaffolds have been tested against various cancer types, yielding IC50 values that indicate their potency .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, several benzamide derivatives were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. A toxicity test using zebrafish embryos has been employed to assess the safety of various benzamide derivatives, including those structurally similar to this compound. The acute toxicity was classified based on the concentration required to induce lethal effects .

Table 2: Toxicity Data from Zebrafish Embryo Tests

CompoundLC50 (mg/L)Toxicity Classification
10f20.58Low Toxicity
13p19.42Low Toxicity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name/ID Core Structure Substituents/Functional Groups Notable Features
Target Compound Pyrimidine 2-(Benzylsulfanyl), 6-methyl, benzamide High lipophilicity (sulfur, aromatic)
6-Methyl-2H-benzo[b][1,4]oxazin-3-one derivatives Pyrimidine + benzoxazinone Amino, substituted phenyl groups Enhanced solubility (oxazinone core)
N-Sulfonamide 2-pyridone derivatives Pyridone + benzothiazole Sulfonamide, benzo[d]thiazole Polar sulfonamide improves solubility
Morpholinyl-benzamide derivative Pyrimidine + morpholine Hydroxymethyl, trityl group Increased steric bulk (trityl)
Pyrazolo[3,4-d]pyrimidine derivatives Fused pyrazole-pyrimidine Fluorophenyl, chromen-4-one Potential kinase inhibition
Key Observations:
  • Sulfur-Containing Groups : The target’s benzylsulfanyl group contrasts with sulfonamides (e.g., ), which are more polar. This difference may influence solubility and membrane permeability, with sulfanyl groups favoring lipophilicity .
  • Pyrimidine Substitution : The 6-methyl group on the pyrimidine ring (target) is simpler than substituents in analogues like morpholinyl () or fused pyrazole-pyrimidine systems (). Simpler substitution may enhance synthetic accessibility but reduce target specificity.
  • Benzamide Linkage : Shared with compounds in and , the benzamide group likely contributes to π-π stacking interactions in binding pockets, a feature critical in drug design .

Challenges and Opportunities

  • Synthetic Scalability : The target’s benzylsulfanyl group may pose stability issues (e.g., oxidation to sulfone), unlike sulfonamides ().
  • Optimization Potential: Introducing polar groups (e.g., morpholinyl ) could balance lipophilicity, while pyrimidine fusion () might enhance target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.